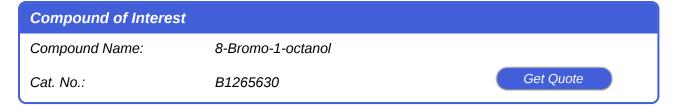


## spectroscopic comparison of 8-Bromo-1-octanol starting material and product

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## A Spectroscopic Guide: From 8-Bromo-1-octanol to its Ether Derivative

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the starting material, **8-Bromo-1-octanol**, and its corresponding ethyl ether product, 8-ethoxy-1-octanol, formed via a Williamson ether synthesis. The objective is to offer a clear, data-driven comparison supported by experimental protocols and visual diagrams to aid researchers in understanding the spectroscopic changes that occur during this common organic transformation.

## **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for **8-Bromo-1-octanol** and the predicted data for **8-ethoxy-1-octanol**.

Table 1: <sup>1</sup>H NMR Data (Predicted for Product)



Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8-Bromo-1- octanol	~3.64	t	2Н	-CH₂OH
~3.40	t	2H	-CH₂Br	_
~1.85	р	2H	-CH <sub>2</sub> CH <sub>2</sub> Br	
~1.57	р	2H	-CH <sub>2</sub> CH <sub>2</sub> OH	
~1.2-1.4	m	8H	-(CH <sub>2</sub> ) <sub>4</sub> -	
~1.5 (variable)	s (broad)	1H	-OH	
8-ethoxy-1- octanol	~3.64	t	2Н	-CH₂OH
(Predicted)	~3.45	q	2H	-OCH₂CH₃
~3.38	t	2H	-CH2OCH2-	_
~1.57	m	4H	-CH2CH2OH, - CH2CH2O-	
~1.33	m	8H	-(CH <sub>2</sub> ) <sub>4</sub> -	_
~1.20	t	3H	-OCH₂CH₃	
~1.5 (variable)	s (broad)	1H	-OH	

Table 2: 13C NMR Data



Compound	Chemical Shift (δ) ppm	Assignment
8-Bromo-1-octanol[1]	62.95	-CH₂OH
34.04	-CH <sub>2</sub> CH <sub>2</sub> Br	
32.78 / 32.71	-CH <sub>2</sub> Br and -CH <sub>2</sub> CH <sub>2</sub> OH	_
29.23 / 28.73 / 28.09 / 25.65	-(CH <sub>2</sub> ) <sub>4</sub> -	_
8-ethoxy-1-octanol	~70.5	-CH2OCH2-
(Predicted)	~66.0	-OCH₂CH₃
~62.9	-CH₂OH	
~32.8	-CH <sub>2</sub> CH <sub>2</sub> OH	_
~29.6	-(CH <sub>2</sub> ) <sub>5</sub> -	_
~26.2	-CH <sub>2</sub> CH <sub>2</sub> O-	_
~15.2	-OCH₂CH₃	_

Table 3: IR Spectroscopy Data

Compound	Absorption (cm <sup>-1</sup> )	Functional Group
8-Bromo-1-octanol	~3330 (broad)	O-H stretch (alcohol)
~2920, ~2850	C-H stretch (alkane)	
~1050	C-O stretch (alcohol)	_
~640	C-Br stretch	_
8-ethoxy-1-octanol	~3330 (broad)	O-H stretch (alcohol)
(Predicted)	~2920, ~2850	C-H stretch (alkane)
~1115	C-O-C stretch (ether)	
~1050	C-O stretch (alcohol)	

Table 4: Mass Spectrometry Data



Compound	Molecular Ion (M+)	Key Fragments (m/z)
8-Bromo-1-octanol	[M] <sup>+</sup> at 208/210 (due to <sup>79</sup> Br/ <sup>81</sup> Br isotopes)	180/182 ([M-H <sub>2</sub> O] <sup>+</sup> ), 129 ([M-Br] <sup>+</sup> ), various alkyl fragments
8-ethoxy-1-octanol	[M] <sup>+</sup> at 174	159 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 145 ([M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 129 ([M-OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 45 ([C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup> ), various alkyl fragments
(Predicted)		

# Experimental Protocol: Williamson Ether Synthesis of 8-ethoxy-1-octanol

This protocol details the synthesis of 8-ethoxy-1-octanol from **8-Bromo-1-octanol**.

#### Materials:

- 8-Bromo-1-octanol
- Sodium metal
- Absolute ethanol
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- · Round-bottom flask
- · Reflux condenser
- Stirring apparatus
- Heating mantle



Separatory funnel

#### Procedure:

- Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas, so proper ventilation is crucial. Continue adding sodium until the desired molar equivalent (typically 1.1 to 1.5 equivalents relative to the 8-Bromo-1-octanol) has been added and has completely reacted.
- Reaction: To the freshly prepared sodium ethoxide solution, add 8-Bromo-1-octanol dropwise at room temperature with vigorous stirring.
- Reflux: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water or ice. Transfer the aqueous mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
- Washing: Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 8-ethoxy-1-octanol.

### **Visualizations**

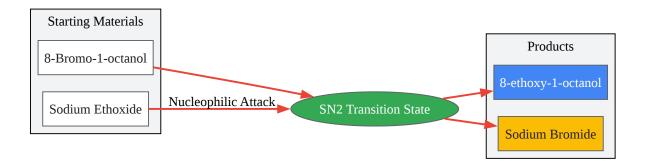


The following diagrams illustrate the experimental workflow and the underlying chemical transformation.



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Caption: Experimental workflow for the synthesis and analysis of 8-ethoxy-1-octanol.



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Caption: SN2 mechanism of the Williamson ether synthesis.

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### References

- 1. 8-Bromo-1-octanol | 50816-19-8 [chemicalbook.com]
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